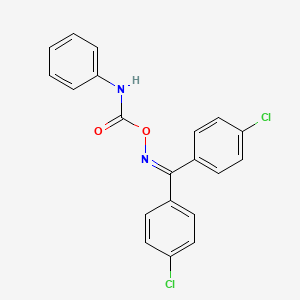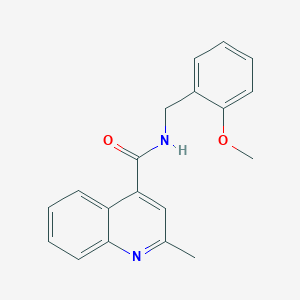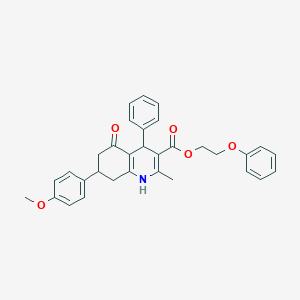![molecular formula C19H22N2O4S B5132728 N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5132728.png)
N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as HPP-4382, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It was first synthesized by scientists at The Scripps Research Institute in 2015 and has shown promising results in preclinical studies.
Mécanisme D'action
N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide works by inhibiting the activity of a protein called heat shock protein 70 (Hsp70). Hsp70 is overexpressed in many types of cancer cells and plays a critical role in promoting cancer cell survival and proliferation. By inhibiting Hsp70, N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide induces cancer cell death and inhibits tumor growth.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to inhibiting Hsp70, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors), and modulate the immune system to enhance anti-tumor responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is its specificity for Hsp70, which reduces the risk of off-target effects. It has also shown efficacy in inhibiting the growth of cancer cells that are resistant to traditional chemotherapy drugs. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several potential future directions for research on N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide. One area of focus could be on optimizing its formulation and delivery to improve its efficacy and reduce potential side effects. Another potential direction could be on identifying biomarkers that could predict which patients are most likely to respond to treatment with N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide. Additionally, further studies could be conducted to investigate the potential use of N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide in combination with other cancer therapies to enhance its anti-tumor effects.
Méthodes De Synthèse
The synthesis of N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide involves a multi-step process that includes the reaction of piperidine with 4-methylbenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 3-hydroxyaniline. The final product is obtained through crystallization and purification steps.
Applications De Recherche Scientifique
N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential use in cancer treatment. It has shown efficacy in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In addition, it has been shown to be effective in inhibiting the growth of cancer cells that are resistant to traditional chemotherapy drugs.
Propriétés
IUPAC Name |
N-(3-hydroxyphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-5-7-18(8-6-14)26(24,25)21-11-9-15(10-12-21)19(23)20-16-3-2-4-17(22)13-16/h2-8,13,15,22H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFLQPHZCZNZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5132652.png)

![4-{[4-(dimethylamino)phenyl]amino}-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5132661.png)

![N-(4-chlorobenzyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5132678.png)

![N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5132706.png)
![ethyl {5-[N-(tert-butyl)glycyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride hydrate](/img/structure/B5132716.png)
![1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5132717.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5132746.png)
![3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5132755.png)